N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O2/c1-24-10-7-5-9(6-8-10)22-20-14(19-21-22)15(23)18-12-4-2-3-11(16)13(12)17/h2-8H,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDSTOIEJOJMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic compound that belongs to the class of tetrazole derivatives. Its molecular formula is , and it has a molecular weight of approximately 364.19 g/mol. The compound features a tetrazole ring, which is known for its significant biological activity, making it a subject of interest in pharmaceutical research .
Anticancer Potential
Research indicates that tetrazole derivatives, including this compound, exhibit promising anticancer properties. A study on related tetrazole compounds showed that modifications to the tetrazole structure can enhance cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The median inhibitory concentration (IC50) values were determined using the MTT assay, which is a standard method for evaluating cell viability .
Molecular docking studies have been employed to predict how this compound interacts with biological targets such as enzymes and receptors. These studies suggest that the compound may bind effectively to specific proteins involved in cancer progression, thereby elucidating its potential mechanisms of action and guiding further optimization for enhanced efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that the presence of the tetrazole ring is crucial for biological activity. Variations in substituents on the phenyl rings significantly influence the compound's pharmacological profile. For instance, the introduction of electron-donating or withdrawing groups can modulate its potency against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 | <10 | |
| HepG2 | <15 | ||
| Binding Affinity | Various Proteins | High |
Case Study: Tetrazole Derivatives in Cancer Research
In a recent study focusing on a series of tetrazole derivatives, researchers synthesized several compounds similar to this compound. They evaluated their cytotoxic effects on MCF-7 and HepG2 cell lines. The results indicated that certain modifications led to enhanced activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU). This highlights the potential of tetrazoles as promising candidates in anticancer drug development .
Comparative Analysis with Similar Compounds
Research has shown that other compounds with structural similarities also exhibit significant biological activities. For instance:
| Compound Name | Activity Type | IC50 Values (µM) |
|---|---|---|
| 5-Aryl-1,3,4-Thiadiazoles | Anticancer | <20 |
| Substituted Tetrazoles | Antimicrobial | <30 |
| N-acylated 1,3-thiazoles | Anti-inflammatory | <25 |
These findings suggest that the biological activity of tetrazole derivatives is not only dependent on their structural components but also on their interaction with specific biological targets .
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative with the molecular formula C15H11Cl2N5O2 and a molecular weight of approximately 364.19 g/mol. Tetrazoles, characterized by their unique five-membered ring containing four nitrogen atoms and one carbon atom, have a wide array of applications in medicinal chemistry, materials science, and other fields .
Tetrazole derivatives have demonstrated several applications:
- Antimicrobial Activity Some tetrazolo[1,5-c]quinazoline-5-thione derivatives have antibacterial and antifungal activities .
- Anti-inflammatory Activity Tetrazole derivatives have shown anti-inflammatory activity . One study found a tetrazole derivative to be a more potent anti-inflammatory compound compared to a reference drug .
- Anticancer Activity Tetrazole derivatives have been investigated for anticancer activity . Certain tetrazole compounds have shown activity against liver carcinoma, lung adenocarcinoma, and prostate cancer cell lines . Some have exhibited effective activity in inhibiting the growth of multidrug-resistant cells .
- Hypoglycemic Activity Novel tetrazole-bearing N-glycosides have been designed and synthesized as SGLT2 inhibitors, demonstrating hypoglycemic activity in mice . Some compounds were found to be more potent than the control drug dapagliflozin in reducing blood glucose levels .
- Antituberculosis Agents Certain 1-substituted-5-[(3,5-dinitrobenzyl)sulfanyl]-1H-tetrazoles have shown antimycobacterial activities against M. tuberculosis strains, including multi-drug resistant strains .
- Corrosion Inhibition: Organic compounds containing heteroatoms, such as tetrazoles, exhibit a remarkable tendency towards corrosion mitigation .
- Angiotensin-II receptor antagonists: 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives have been evaluated as a new class of angiotensin-II receptor antagonists .
- Synthesis: Tetrazoles can be formed through cycloaddition of nitriles and sodium azide, catalyzed by silica-supported sulfuric acid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole/Triazole Cores
- EMPC (Ethyl 2-(4-methoxyphenyl)-5-phenyl-2H-1,2,3-triazole-4-carboxylate): This triazole-based compound shares the 4-methoxyphenyl substituent but replaces the tetrazole with a triazole ring. Unlike the target compound, EMPC lacks the dichlorophenyl carboxamide group, instead featuring a phenyl group and an ester moiety. EMPC demonstrates selective fluorescence response to Hg²⁺ ions, highlighting its utility as a sensor .
- N-[4-(Diethylamino)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (47b): This triazole-carboxamide derivative substitutes the dichlorophenyl group with a diethylaminophenyl group. Compound 47b was synthesized via HBTU-mediated coupling, yielding a greenish crystalline product with uncharacterized biological activity .
Dichlorophenyl-Containing Analogues
- AM251 (Cannabinoid Receptor Antagonist): AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) shares the dichlorophenyl and carboxamide motifs but incorporates a pyrazole core. It acts as a CB1 receptor inverse agonist (Ki = 0.7 nM) and is structurally bulkier due to the piperidine and iodophenyl groups. The tetrazole in the target compound may confer greater metabolic stability compared to AM251’s pyrazole .
- Propiconazole (Pesticide): A triazole fungicide with a dichlorophenyl group, propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) demonstrates agricultural applications. Unlike the target compound, it contains a dioxolane ring and lacks the carboxamide linkage, underscoring how minor structural changes shift functionality from pharmacology to agrochemistry .
Methoxyphenyl-Containing Analogues
Sch225336 (CB2-Selective Inverse Agonist) :
Sch225336 (bis-sulfone derivative) includes a 4-methoxyphenylsulfonyl group but features a sulfonamide rather than a tetrazole. It exhibits CB2 receptor selectivity (IC50 = 1.2 nM) and highlights the importance of methoxy groups in modulating receptor interactions. The target compound’s tetrazole may offer improved solubility over sulfonamides .N,N'-(2,5-Dichloro-1,4-phenylene)bis(4-((2,5-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide) :
This azo-dye analogue contains dichlorophenyl and carboxamide groups but lacks the tetrazole core. Its extended conjugated system enables chromogenic properties, whereas the target compound’s compact structure may favor receptor binding .
Structural-Activity Relationship (SAR) Insights :
- Tetrazole vs. Triazole/Pyrazole : Tetrazoles exhibit higher acidity (pKa ~4.9) compared to triazoles (pKa ~8.1), influencing ionization and membrane permeability.
- Dichlorophenyl Positioning : 2,3-Dichloro substitution (target compound) vs. 2,4-dichloro (AM251) may alter steric hindrance and receptor binding pocket compatibility.
Q & A
Basic: What are the established synthetic routes for N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, and what key reagents are involved?
The synthesis typically involves a multi-step approach:
- Tetrazole ring formation : Sodium azide (NaN₃) is used to cyclize nitrile precursors under controlled conditions (e.g., refluxing in DMF) .
- Coupling reactions : The dichlorophenyl and methoxyphenyl groups are introduced via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are standard for isolating the final product .
Advanced: How can regioselectivity challenges during tetrazole ring formation be addressed in this compound’s synthesis?
Regioselectivity in tetrazole formation (1H- vs 2H-tautomers) is influenced by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl on dichlorophenyl) favor 2H-tetrazole formation via stabilization of the transition state .
- Reaction conditions : Lower temperatures (0–5°C) and polar aprotic solvents (e.g., DMF) improve selectivity for the desired 2H-isomer .
- Validation : LC-MS and ¹H-NMR (characteristic peaks at δ 8.5–9.0 ppm for 2H-tetrazole) confirm regiochemistry .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C-NMR identifies substituent integration (e.g., methoxy singlet at δ ~3.8 ppm) and tetrazole ring signals .
- IR spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and tetrazole N-H/N=N vibrations (~1450 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How does solid-state NMR (ssNMR) enhance structural analysis compared to solution-state NMR for this compound?
- Crystalline vs amorphous phases : ssNMR resolves polymorphism by detecting distinct ¹³C chemical shifts for the tetrazole ring and amide groups .
- Dynamic behavior : ssNMR cross-polarization magic-angle spinning (CP/MAS) quantifies molecular mobility, critical for stability studies .
- Contradictions : Discrepancies in solution-state NMR (e.g., solvent-induced shifts) are minimized in ssNMR, improving accuracy for rigid structures .
Basic: What preliminary biological screening assays are recommended to evaluate this compound’s activity?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the tetrazole’s metal-chelating ability .
Advanced: What strategies resolve contradictory data in reported IC₅₀ values for this compound’s kinase inhibition?
- Assay standardization : Use recombinant kinases (e.g., EGFR, VEGFR) under uniform ATP concentrations to minimize variability .
- Structural analogs : Compare inhibition profiles with derivatives (e.g., 4-fluorophenyl vs 4-methoxyphenyl) to identify substituent-specific effects .
- Crystallography : Co-crystallize the compound with target kinases to validate binding modes and explain potency differences .
Basic: What computational methods predict the compound’s solubility and bioavailability?
- Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
- Solubility prediction : Use COSMO-RS or Hansen solubility parameters to estimate solubility in DMSO/water mixtures .
- ADMET profiling : Tools like SwissADME predict metabolic stability and CYP450 interactions .
Advanced: How do steric and electronic effects of the dichlorophenyl group influence reactivity in nucleophilic substitution reactions?
- Steric hindrance : The 2,3-dichloro substitution reduces accessibility to the phenyl ring, limiting SNAr reactions at the ortho position .
- Electronic effects : Electron-withdrawing Cl groups activate the ring for para-substitution, enabling coupling with electron-rich partners .
- Kinetic studies : Monitor reaction progress via HPLC to compare rates with mono-chlorinated analogs .
Basic: What thermal analysis techniques assess the compound’s stability for long-term storage?
- DSC/TGA : Differential scanning calorimetry (melting point ~200–220°C) and thermogravimetric analysis (decomposition above 250°C) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC purity checks .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Synthesize analogs with halogens (F, Br) or electron-donating groups (e.g., -OCH₃) on the phenyl rings .
- Pharmacophore mapping : Identify critical moieties (e.g., tetrazole’s N-atoms, dichlorophenyl’s Cl) using 3D-QSAR models .
- In vivo validation : Test top candidates in rodent models for pharmacokinetics (e.g., t½, Cmax) and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
